molecular formula C4BrF9 B1605430 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane CAS No. 754-43-8

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane

Cat. No. B1605430
CAS RN: 754-43-8
M. Wt: 298.93 g/mol
InChI Key: JJSXUJUWEOANEA-UHFFFAOYSA-N
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Description

“2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane” is a chemical compound with the molecular formula C3HBrF6 . It has a molecular weight of 230.93400 . The compound is liquid in physical form .


Synthesis Analysis

The synthesis of “2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane” involves several steps. One of the synthetic routes involves the use of Hexafluoroisopropanol . Other synthetic routes involve the use of 1,1,2,2,3,3,4,4-Octafluorobutane and 1,1,1,3,3,3-Hexafluoropropane . The synthesis process has been documented in various scientific literature .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane” can be represented by the InChI code: 1S/C3HBrF6/c4-1(5,6)2(7,8)3(9,10)11/h1-2H . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane” are complex and can involve multiple steps. For example, one reaction pathway involves the use of Hexafluoroisopropanol . Other reaction pathways involve the use of 1,1,2,2,3,3,4,4-Octafluorobutane and 1,1,1,3,3,3-Hexafluoropropane . These reactions have been documented in various scientific literature .


Physical And Chemical Properties Analysis

“2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane” has a density of 1.856 g/cm3 . It has a boiling point of 36.219ºC at 760 mmHg . The compound has a flash point of -24.293ºC .

Scientific Research Applications

Catalyst-Transfer Polycondensation

In polymer science, 2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane and related compounds have been investigated for their role in catalyst-transfer polycondensation mechanisms. This process leads to well-defined poly(3-hexylthiophene) with controlled molecular weights and low polydispersity, a critical aspect for creating advanced materials with precise properties (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Synthesis of Brominated Compounds

The compound has been utilized in the synthesis of brominated agents, such as in the preparation of propane 3-bromo-1-(triphenyl phosphonium) bromide, highlighting its utility as a brominating agent for unsaturated compounds. This application is significant for the development of new chemical reagents and materials (Nokhbeh, Gholizadeh, Salimi, & Sparkes, 2019).

Photodissociation Studies

Research has explored the photodissociation dynamics of closely related bromo-hexafluoropropanol compounds. These studies are vital for understanding the chemical behavior under specific conditions, contributing to the knowledge of chemical reaction mechanisms and potential applications in photochemistry (Indulkar, Saha, Upadhyaya, Kumar, Waghmode, Naik, & Bajaj, 2011).

Fire Suppression Applications

Investigations into the fire suppression efficiencies of bromoalkene/nitrogen gaseous mixtures have shown that compounds like 2-bromo-3,3,3 trifluoro-1-propene can significantly enhance the suppression effectiveness of inert gases. This research provides valuable insights into potential applications in safety and emergency response technologies (Zou, Vahdat, & Collins, 2001).

Safety and Hazards

The compound is associated with several hazard statements including H302, H317, H319, and H334 . Precautionary measures include P280, P301+P312, and P304+P340 . The compound is considered dangerous, as indicated by the signal word "Danger" .

properties

IUPAC Name

2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4BrF9/c5-1(2(6,7)8,3(9,10)11)4(12,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSXUJUWEOANEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4BrF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338638
Record name 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane

CAS RN

754-43-8
Record name 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-2-(trifluoromethyl)hexafluoropropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromine, 17.25 g (0.108 mol), was added dropwise at 0° to a solution of tris(dimethylamino)sulfonium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanide, prepared by dissolving 33.4 g (0.12 mol) of tri(dimethylamino)sulfonium difluorotrimethylsilicate and 24.0 g (0.12 mol) of perfluoroisobutylene in 75 mL of benzonitrile, then pumping out the by-product fluorotrimethylsilane at reduced pressure. The reaction mixture was evacuated to transfer the volatile reaction product into a cold trap (-78°). Sublimation of the contents of the trap at atmospheric pressure gave 26.11 g (81%) of 2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane as a very volatile solid: m.p. (sublimation 49°-51°; 19F NMR (CDCl3) δ -67.6 ppm (s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tris(dimethylamino)sulfonium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tri(dimethylamino)sulfonium difluorotrimethylsilicate
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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